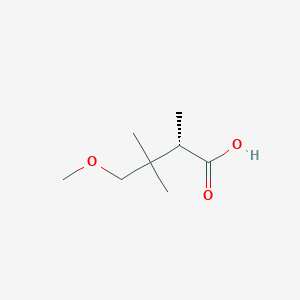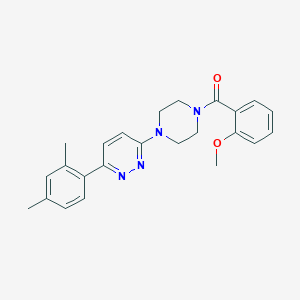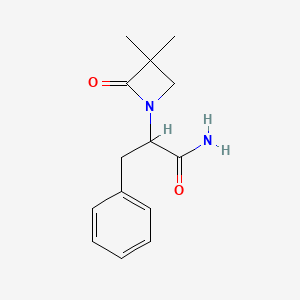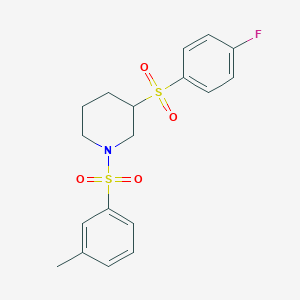
3-((4-Fluorophenyl)sulfonyl)-1-(m-tolylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-((4-Fluorophenyl)sulfonyl)-1-(m-tolylsulfonyl)piperidine” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also contains sulfonyl groups attached to a 4-fluorophenyl group and a m-tolyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of fluorosulfonyl radicals . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Scientific Research Applications
Synthesis of Biologically Active Derivatives
Research has focused on synthesizing biologically active derivatives of sulfonamides bearing a piperidine nucleus. These efforts aim to explore the therapeutic potential of these compounds, including their activity against enzymes such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. The synthesis process often involves coupling reactions under dynamic pH control in aqueous media, followed by substitution reactions to introduce various electrophiles, showcasing the compound's versatility as a precursor for bioactive molecules (Khalid et al., 2013).
Anticancer Activity
Novel derivatives incorporating the piperidine moiety have been evaluated for their anticancer activity, particularly against human breast cancer cell lines. These studies often involve the synthesis of various analogues through reactions with a variety of reagents, aiming to identify compounds with potent anticancer effects. Some derivatives have shown better activity than reference drugs, highlighting the potential of these compounds in cancer therapy (Al-Said et al., 2011).
Potential Enzyme Inhibitors
The chemical behavior of fluoroaminosulfones derived from piperidine has been studied, opening access to a series of new fluorinated biomolecules. These molecules, including potential enzyme inhibitors, showcase the application of "3-((4-Fluorophenyl)sulfonyl)-1-(m-tolylsulfonyl)piperidine" derivatives in designing compounds with specific biological activities. The modified Julia reaction has been employed for this purpose, illustrating the compound's role in synthesizing analogues of biomolecules with significant biological importance (Prunier et al., 2013).
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(3-methylphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S2/c1-14-4-2-5-17(12-14)26(23,24)20-11-3-6-18(13-20)25(21,22)16-9-7-15(19)8-10-16/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESWRJFUQUZRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
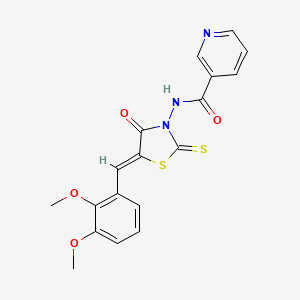
![2-{[(3,4-Difluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2477622.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2477623.png)
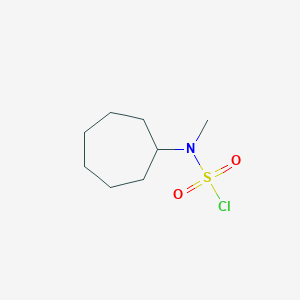
![3-[2-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2477625.png)
![[1-(Oxan-4-yl)ethyl]hydrazine dihydrochloride](/img/structure/B2477630.png)


